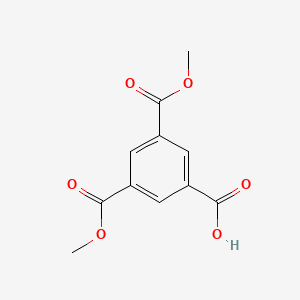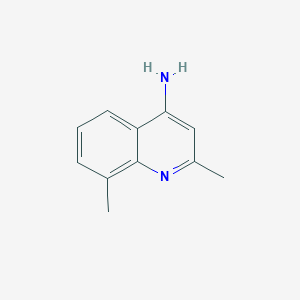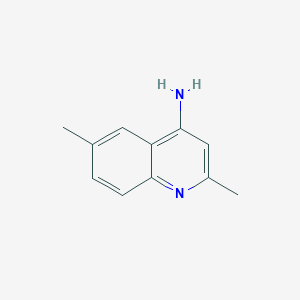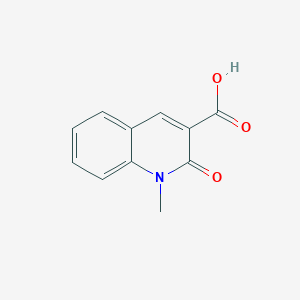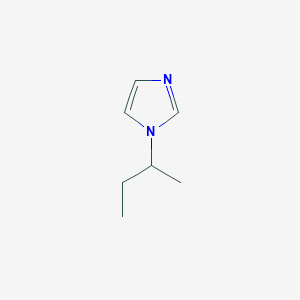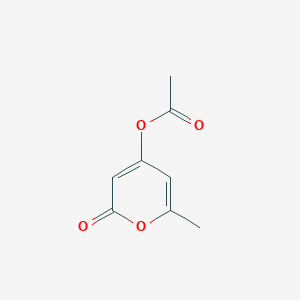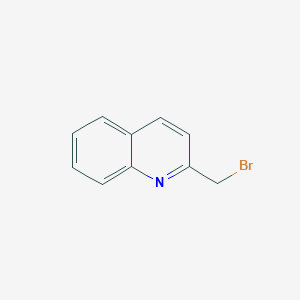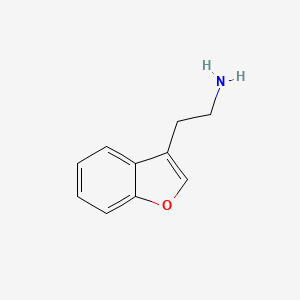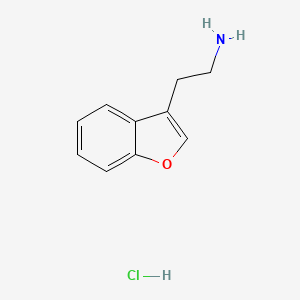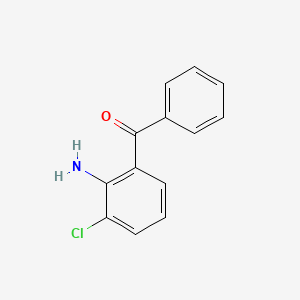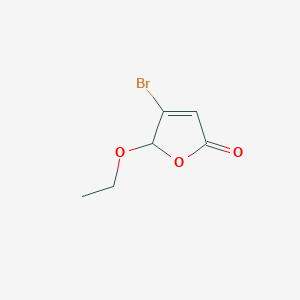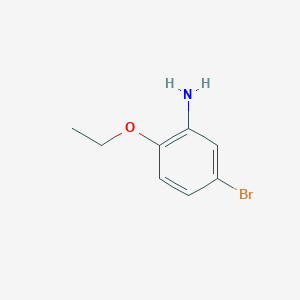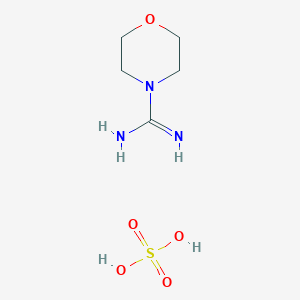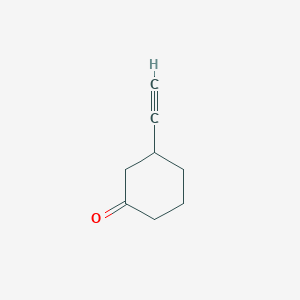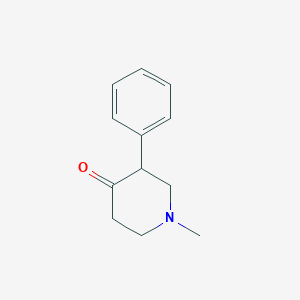
1-Methyl-3-phenylpiperidin-4-one
Übersicht
Beschreibung
1-Methyl-3-phenylpiperidin-4-one is a chemical compound that belongs to the class of piperidin-4-ones, which are known for their diverse biological activities. The compound features a piperidine core, a five-membered nitrogen-containing ring, substituted with a phenyl group and a methyl group at the 3rd and 1st positions, respectively. This structure serves as a key scaffold for the development of various derivatives with potential pharmacological properties.
Synthesis Analysis
The synthesis of derivatives related to 1-methyl-3-phenylpiperidin-4-one involves several steps, including condensation reactions, reductions, and functional group transformations. For instance, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes followed by reduction with sodium borohydride can lead to the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones . Another approach involves the condensation of p-anisaldehyde with acetone and ammonium acetate, followed by methylation and oximation to yield 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters .
Molecular Structure Analysis
The molecular structure of compounds related to 1-methyl-3-phenylpiperidin-4-one is characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy. Single crystal X-ray diffraction methods are also employed to determine the precise arrangement of atoms within the crystal lattice . The stereochemistry of these compounds is crucial for their biological activity and is often determined by spectroscopic data .
Chemical Reactions Analysis
1-Methyl-3-phenylpiperidin-4-one and its derivatives undergo various chemical reactions that modify their structure and biological properties. For example, the synthesis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one involves the condensation of 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate, which in the crystal form is linked by hydrogen bonds . Oxidative reactions can also be performed to introduce hydroxyl groups, as seen in the ketohydroxylation of 4-phenyl-1,2,5,6-tetrahydropyrines to yield 3,4-dihydroxy-4-phenylpiperidin-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-3-phenylpiperidin-4-one derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as pharmaceutical agents. The biological activities, such as antioxidant, antimicrobial, and antifungal activities, are assessed through in vitro assays to determine their efficacy . The compounds' analgesic and anesthetic properties are also evaluated, with some showing promise as opioid analgesic and anesthetic agents .
Wissenschaftliche Forschungsanwendungen
Stereochemical Studies
1-Methyl-3-phenylpiperidin-4-one has been involved in studies focused on stereochemistry. For instance, research on the catalytic reduction of related compounds like 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines highlighted stereochemical aspects of such derivatives, with specific attention to cis-3-methyl-4-phenylpiperidines (Mcerlane & Casy, 1972).
Biological and Neurological Studies
Research has extended into the biological and neurological realms. For instance, 1-Methyl-4-phenylpyridine (MPP+), a structurally similar compound, has been studied for its neurotoxicity on dopaminergic neurons, providing insights into Parkinson's disease mechanisms (Mytilineou, Cohen, & Heikkila, 1985).
Synthesis and Pharmacological Studies
There's a considerable focus on the synthesis of novel compounds using 1-Methyl-3-phenylpiperidin-4-one as a framework. These synthesized compounds have been evaluated for their pharmacological properties, such as affinity for sigma receptors and potential modulation of biological processes like tissue transglutaminase expression (Prezzavento et al., 2007).
Crystal Structure and Antitumor Activities
The crystal structure and antitumor activities of compounds derived from 1-Methyl-3-phenylpiperidin-4-one have also been a subject of study. Investigations into their interactions with proteins and their efficacy against certain cancer cells have been reported, providing insights into new therapeutic possibilities (Zhou et al., 2021).
Conformational Analysis
Studies have also delved into the conformational analysis of various 4-phenylpiperidine analgesics, including derivatives of 1-Methyl-3-phenylpiperidin-4-one. These analyses provide a deeper understanding of the structural aspects that influence their pharmacological properties (Froimowitz, 1982).
Zukünftige Richtungen
Piperidin-4-one derivatives, including “1-Methyl-3-phenylpiperidin-4-one”, have potential for future development in the field of medicinal chemistry due to their significant biological activities . Their synthesis and applications are areas of ongoing research, with the aim of designing more potent antimicrobial agents .
Eigenschaften
IUPAC Name |
1-methyl-3-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPVSIWZXUUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509885 | |
| Record name | 1-Methyl-3-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpiperidin-4-one | |
CAS RN |
3881-28-5 | |
| Record name | 1-Methyl-3-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

